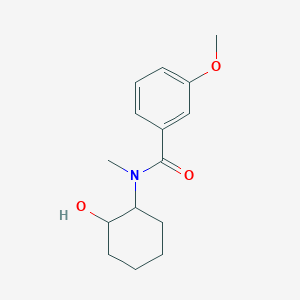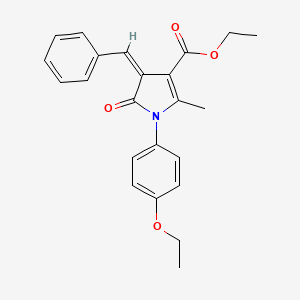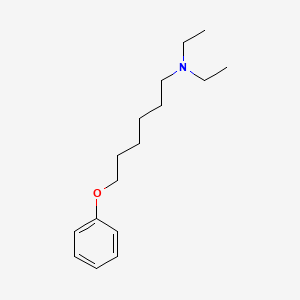![molecular formula C14H9ClF3NO2 B4732826 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4732826.png)
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide
Vue d'ensemble
Description
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a critical role in regulating the transport of ions across cell membranes, and its dysfunction is associated with cystic fibrosis, a life-threatening genetic disorder.
Mécanisme D'action
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 is a selective inhibitor of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein and acts by binding to a specific site on the protein. It has been shown to block the opening of the 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide channel, thereby preventing the transport of chloride ions across cell membranes. This inhibition of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide activity leads to an increase in the viscosity of mucus secretions, which is a characteristic feature of cystic fibrosis.
Biochemical and Physiological Effects
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has been shown to have several biochemical and physiological effects. It has been found to increase the viscosity of mucus secretions, reduce the activity of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein, and inhibit the transport of chloride ions across cell membranes. 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein, and its effects are well-characterized. 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has also been shown to be more effective than other 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide inhibitors in restoring normal 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide function in cell cultures and animal models of cystic fibrosis. However, 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety and efficacy have not been fully established.
Orientations Futures
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has significant potential for use in the treatment of cystic fibrosis and other diseases associated with 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide dysfunction. Future research should focus on optimizing the synthesis method of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 to increase its yield and purity. Further studies are also needed to establish the long-term safety and efficacy of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 in humans. Additionally, 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 may have potential applications in other fields such as cancer research, and future studies should explore these possibilities.
Applications De Recherche Scientifique
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has been extensively studied for its potential applications in the treatment of cystic fibrosis. It has been shown to inhibit the activity of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein, which is defective in individuals with cystic fibrosis. 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has been found to be more effective than other 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide inhibitors in restoring normal 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide function in cell cultures and animal models of cystic fibrosis. In addition to its potential therapeutic applications, 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has also been used as a tool in scientific research to study the role of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-2-1-5-9(10)13(20)19-11-7-3-4-8-12(11)21-14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKARMIYICISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732770.png)
![4-[(4-phenyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4732772.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4732773.png)

![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732797.png)

![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4732804.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4732815.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732821.png)
![N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4732823.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B4732832.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732837.png)
